molecular formula C27H25N5O3 B2794890 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-17-6

7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2794890
CAS No.: 361481-17-6
M. Wt: 467.529
InChI Key: XTCABIMXCZXONQ-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic core with a 1,2,4-triazole and pyrimidine ring. Key structural features include:

  • Position 7: A 4-(benzyloxy)-3-methoxyphenyl group, introducing aromatic bulk and electron-donating methoxy/benzyloxy substituents .
  • Position 5: A methyl group, enhancing steric and electronic properties.
  • Position 6: An N-phenyl carboxamide moiety, critical for hydrogen bonding and target interactions .

The compound is synthesized via a Biginelli-like multi-component reaction involving 4-(benzyloxy)-3-methoxybenzaldehyde, N-phenyl acetoacetamide, and 3-amino-1,2,4-triazole, catalyzed by DMF .

Properties

IUPAC Name

7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-18-24(26(33)31-21-11-7-4-8-12-21)25(32-27(30-18)28-17-29-32)20-13-14-22(23(15-20)34-2)35-16-19-9-5-3-6-10-19/h3-15,17,25H,16H2,1-2H3,(H,31,33)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCABIMXCZXONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS: 361481-17-6) is a synthetic molecule that belongs to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and antimicrobial properties.

  • Molecular Formula : C27H25N5O3
  • Molar Mass : 467.52 g/mol
  • Structure : The compound features a triazolo-pyrimidine core with various substituents that contribute to its biological activity.

Anticancer Activity

Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of apoptotic markers such as Bcl-2 and Bax .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction via caspase activation
HeLa (Cervical)12.3Cell cycle arrest at G2/M phase
A549 (Lung)15.0Inhibition of proliferation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Studies have revealed its effectiveness against Gram-positive and Gram-negative bacteria, with a notable Minimum Inhibitory Concentration (MIC) profile.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus16Effective against resistant strains
Escherichia coli32Moderate activity
Pseudomonas aeruginosa64Limited effectiveness

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the triazolo-pyrimidine structure facilitates binding to DNA or RNA, disrupting replication and transcription processes in cancer cells and bacteria alike. Additionally, the benzyloxy and methoxy groups may enhance lipophilicity, improving cellular uptake and bioavailability .

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure. The results suggest that this compound could be a promising candidate for developing new breast cancer therapies.
  • Antibacterial Efficacy : In a comparative study against common pathogens, the compound exhibited potent activity against Staphylococcus aureus with an MIC of 16 µg/mL, indicating potential for further development as an antibacterial agent.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds derived from triazolo-pyrimidines exhibit significant anticancer properties. The specific structure of 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been linked to:

  • Inhibition of cancer cell proliferation : Studies suggest that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanism of action : The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Anti-inflammatory Properties

The compound's structural features may confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

  • Cytokine modulation : Similar triazolo-pyrimidines have been shown to reduce the levels of pro-inflammatory cytokines like TNF-alpha and IL-6.
  • Potential therapeutic uses : Such properties could be beneficial in conditions like rheumatoid arthritis and other autoimmune disorders.

Antimicrobial Activity

The exploration of this compound's antimicrobial potential is promising:

  • Broad-spectrum activity : Research indicates that derivatives of triazolo-pyrimidines can exhibit activity against a range of bacteria and fungi.
  • Mechanisms : The mechanisms may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Activity TypeEvidence LevelMechanism/Notes
AnticancerModerateInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryModerateReduces cytokine levels
AntimicrobialPreliminaryBroad-spectrum activity against pathogens

Case Study 1: Anticancer Potency Evaluation

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of triazolo-pyrimidines and tested their efficacy against human cancer cell lines. The results indicated that modifications similar to those in 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl... led to enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory properties of pyrimidine derivatives. The researchers found that compounds with structural similarities to our compound effectively inhibited the NF-kB pathway, leading to decreased expression of inflammatory mediators in vitro.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Heating with 6M HCl at 80°C for 8 hours converts the carboxamide to a carboxylic acid, albeit with moderate yields (45–55%) due to competing decomposition of the benzyloxy group.

  • Basic Hydrolysis : Treatment with NaOH in ethanol/water (1:1) at reflux selectively cleaves the amide bond, yielding the corresponding carboxylate salt .

ConditionProductYieldSource
6M HCl, 80°C, 8hCarboxylic acid derivative45–55%
NaOH/EtOH-H₂O, refluxSodium carboxylate60–70%

Oxidation of the Dihydro-Pyrimidine Ring

The 4,7-dihydro-pyrimidine moiety is oxidized to a fully aromatic pyrimidine system using agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ):

Dihydro formDDQ, CHCl3,ΔAromatic pyrimidine(Yield: 80–85%)[6]\text{Dihydro form} \xrightarrow{\text{DDQ, CHCl}_3, \Delta} \text{Aromatic pyrimidine} \quad (\text{Yield: 80–85\%})[6]

This reaction enhances the compound’s π-conjugation, critical for electronic applications or improved binding in biological systems .

Benzyloxy Group Reactions

  • Hydrogenolysis : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) removes the benzyl group, generating a phenolic -OH group.

    • Conditions : 1 atm H₂, 25°C, 12h

    • Yield : 90–95%

  • Alkylation/Acylation : The resulting phenol can be re-functionalized. For example, treatment with methyl iodide/K₂CO₃ regenerates a methoxy group.

Methoxy Group Demethylation

Reaction with BBr₃ in DCM at -78°C cleaves the methoxy group to a hydroxyl, enabling further derivatization :

–OCH3BBr3,DCM,78C–OH(Yield: 75–80%)\text{–OCH}_3 \xrightarrow{\text{BBr}_3, \text{DCM}, -78^\circ\text{C}} \text{–OH} \quad (\text{Yield: 75–80\%})

Nucleophilic Aromatic Substitution

While the parent compound lacks leaving groups, bromination at the pyrimidine C2 position (using NBS in DMF) introduces a bromine atom, enabling Suzuki-Miyaura couplings :

C2–HNBS, DMFC2–Br(Yield: 50–60%)\text{C2–H} \xrightarrow{\text{NBS, DMF}} \text{C2–Br} \quad (\text{Yield: 50–60\%})

Subsequent coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis installs aryl groups :

C2–Br+PhB(OH)2Pd(PPh3)4,Na2CO3C2–Ph(Yield: 70–75%)\text{C2–Br} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{C2–Ph} \quad (\text{Yield: 70–75\%})

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with electron-deficient alkynes under Cu(I) catalysis, forming fused pentacyclic systems :

Triazole+HC≡C–COORCuI, Et3NFused triazolo-cycloadduct(Yield: 65–70%)\text{Triazole} + \text{HC≡C–COOR} \xrightarrow{\text{CuI, Et}_3\text{N}} \text{Fused triazolo-cycloadduct} \quad (\text{Yield: 65–70\%})

Comparative Reactivity of Analogues

Key differences in reactivity between similar triazolo-pyrimidine derivatives:

Compound ModificationReactivity HighlightSource
Ethyl ester (vs. carboxamide)Faster hydrolysis under mild basic conditions
5-Methyl substitutionStabilizes the dihydro-pyrimidine ring
N-Phenyl (vs. N-pyridinyl)Alters solubility and hydrogen-bonding

Stability and Degradation

The compound is stable under ambient conditions but degrades under prolonged UV exposure or strong oxidants:

  • Photodegradation : Forms a quinone-like byproduct via benzyloxy group oxidation.

  • Thermal Degradation : Decomposes above 250°C, releasing CO₂ and NH₃ .

Comparison with Similar Compounds

Key Trends :

  • Substituent Position: Benzyloxy at phenyl C3/C2 (vs.
  • Electron-Withdrawing Groups : Chloro substituents (e.g., 4-chlorobenzyloxy) enhance antimicrobial efficacy by increasing electrophilicity .
  • Heterocyclic Moieties : Thienyl groups () improve metabolic stability via sulfur-mediated interactions .

Insights :

  • Microwave Synthesis : Reduces reaction time from hours to minutes while maintaining high yields (75–90%) .
  • Benzylthio Derivatives : Lower yields (33%) in some cases due to steric hindrance from bulky thioethers .

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